molecular formula C19H26N2O4 B7928014 [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928014
M. Wt: 346.4 g/mol
InChI Key: VYXOJYYIQJHMRP-UHFFFAOYSA-N
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Description

[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound that features a cyclopropyl group, a cyclohexyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclohexyl intermediates One common approach is to first synthesize the cyclopropylamine and cyclohexylamine derivatives, followed by their coupling with benzyloxycarbonyl chloride under basic conditions to form the protected amines

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-propionic acid
  • [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-butyric acid

Uniqueness

Compared to similar compounds, [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid offers a unique combination of structural features that enhance its reactivity and versatility. The presence of both cyclopropyl and cyclohexyl groups, along with the acetic acid moiety, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2-[[4-[cyclopropyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(23)12-20-15-6-8-16(9-7-15)21(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17,20H,6-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXOJYYIQJHMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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